molecular formula C9H13BrClNO2 B1412698 4-Bromo-2,5-dimethoxybenzylamine hydrochloride CAS No. 2205383-89-5

4-Bromo-2,5-dimethoxybenzylamine hydrochloride

Cat. No.: B1412698
CAS No.: 2205383-89-5
M. Wt: 282.56 g/mol
InChI Key: HSZSLBPBBDXIIY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the official name being (4-bromo-2,5-dimethoxyphenyl)methanamine hydrochloride. The compound possesses the molecular formula C9H13BrClNO2, representing the protonated amine functionality complexed with chloride anion. The molecular weight is precisely calculated as 282.56 grams per mole, accounting for all constituent atoms including the hydrochloride counterion.

The Chemical Abstracts Service registry number assigned to this compound is 2205383-89-5, providing unique identification within chemical databases. Alternative nomenclature includes 4-bromo-2,5-dimethoxy-benzylamine hydrochloride and the systematic descriptor A1-03357 in certain chemical repositories. The parent compound, without the hydrochloride salt, carries the identifier 82647910 in chemical databases, corresponding to 2,5-dimethoxy-4-bromobenzylamine.

The structural formula reveals the presence of two methoxy groups positioned at the 2 and 5 positions of the benzene ring, with a bromine atom at the 4 position and a methylamine substituent attached to the benzyl carbon. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

Properties

IUPAC Name

(4-bromo-2,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-7(10)9(13-2)3-6(8)5-11;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZSLBPBBDXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with 2,5-dimethoxybenzaldehyde as a precursor, owing to its availability and reactivity profile. Several pathways are available to introduce the bromine and amine functionalities, with the key steps involving halogenation, nitrile formation, and subsequent reduction or substitution.

Bromination of 2,5-Dimethoxybenzaldehyde

Methodology:

Research Findings:

  • Bromination of 2,5-dimethoxybenzaldehyde in acetic acid with bromine yields predominantly the 4-bromo-2,5-dimethoxybenzaldehyde with high regioselectivity due to the activating methoxy groups directing electrophilic attack to the para position relative to the aldehyde.

Data Table 1: Bromination Conditions and Yields

Method Reagent Solvent Temperature Yield (%) Notes
Method A Bromine in acetic acid Acetic acid Room temperature 85 High regioselectivity
Method B NBS in DMF DMF 0°C to room temp 78 Controlled bromination

Conversion to Benzylamine Derivative

Approach 1: Nitrile Pathway

  • Bromomethylation of the aromatic ring, followed by nucleophilic substitution with ammonia or amines, to produce benzylamine derivatives.

Methodology:

  • Bromomethylation using paraformaldehyde and HBr or NaBr/H₂SO₄ to introduce a bromomethyl group at the aromatic ring, followed by nucleophilic displacement with ammonia to generate the benzylamine.

Research Findings:

  • Bromomethylation of 2,5-dimethoxybenzene derivatives can be achieved via bromomethylation with paraformaldehyde and HBr , producing bromomethylated intermediates suitable for subsequent amination.

Data Table 2: Bromomethylation and Amination

Step Reagents Conditions Yield (%) Notes
Bromomethylation Paraformaldehyde + HBr Reflux 70 Selective bromomethylation
Amination NH₃ or primary amines Reflux 65 Formation of benzylamine

Synthesis of the Benzylamine Hydrochloride

Methodology:

  • The benzylamine is typically obtained via nucleophilic substitution of the bromomethyl group with ammonia, followed by quaternization with hydrochloric acid to form benzylamine hydrochloride .

Research Findings:

  • The conversion of benzylamine to its hydrochloride salt is straightforward, involving treatment with HCl in ethanol or water, yielding a stable crystalline salt with high purity.

Final Functionalization to the Target Compound

Method 1: Direct Amination of the Aromatic Core

  • The aromatic ring bearing the bromine and methoxy groups can be subjected to nucleophilic substitution with ammonia or amines, followed by salt formation.

Method 2: Nitrile Route

  • Alternatively, the bromomethylated intermediate can be oxidized to the aldehyde, then converted to the amine via reduction or via the Nef reaction (oxidation of the nitrile to the aldehyde, then to the amine).

Research Findings:

  • The Nef reaction (NaClO₂ oxidation) of nitriles derived from bromomethylated intermediates has been successfully used to produce benzylamines with high yields.

Summary of Preparation Pathways

Pathway Key Steps Advantages Challenges
Pathway A Bromination → Bromomethylation → Nucleophilic substitution with ammonia → Hydrochloride salt Straightforward, high regioselectivity Handling brominating agents, controlling substitution
Pathway B Bromination → Oxidation to aldehyde → Nef reaction to amine High yield, versatile Requires multiple oxidation steps
Pathway C Bromination → Formation of nitrile → Reduction to amine Well-established, scalable Additional steps, handling nitrile intermediates

Data Tables and Research Findings

Step Reagents Conditions Yield (%) References
Bromination Bromine in acetic acid Room temperature 85
Bromomethylation Paraformaldehyde + HBr Reflux 70
Nucleophilic substitution NH₃ Reflux 65
Nef reaction NaClO₂ Aqueous, room temperature 75

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxybenzylamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated benzylamines.

Scientific Research Applications

Chemical Synthesis and Properties

4-Bromo-2,5-dimethoxybenzylamine hydrochloride is synthesized through several methods involving electrophilic bromination and subsequent amination. The synthesis typically involves the bromination of 3,4-dimethoxyphenethylamine followed by the introduction of a benzylamine moiety. The methods are optimized for yield and purity, making the compound suitable for further applications.

Synthesis Overview

  • Starting Materials : 3,4-Dimethoxyphenethylamine, sodium bromate, sodium bromide.
  • Reaction Conditions : Non-polar solvents, sulfuric acid as a catalyst.
  • Yield : Up to 85% in optimized conditions .

Pharmacological Research

This compound is closely related to other hallucinogenic compounds such as 2C-B and DOB. Its primary application in pharmacological research is to study its effects on serotonin receptors:

  • Serotonin Receptor Binding : It has shown affinity for 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and perception .
  • Potential Therapeutic Uses : While it has no approved medical uses, ongoing research explores its potential in treating mood disorders and PTSD due to its psychoactive properties .

Toxicology and Forensic Science

The compound is also significant in forensic toxicology:

  • Detection in Biological Samples : It is used as a reference standard for calibrating analytical techniques like LC/MS and GC/MS for detecting designer drugs in urine and blood samples .
  • Legal Status : Classified as a controlled substance in many jurisdictions due to its potential for abuse .

Case Studies and Research Findings

Several studies have documented the effects and metabolism of compounds related to this compound:

In Vitro Metabolism Studies

Research has focused on the metabolic pathways of related compounds like 25B-NBF (a derivative), highlighting the importance of understanding how these substances are processed in the body:

  • Metabolite Identification : Studies using mass spectrometry have identified key metabolites that could indicate the compound's pharmacokinetics and toxicity profiles .

Clinical Implications

Although primarily used recreationally, insights from clinical studies suggest potential therapeutic avenues:

  • Psychoactive Effects : Research indicates that compounds like this compound can induce altered states of consciousness, which may be beneficial in therapeutic settings under controlled conditions.

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as an intermediate for synthesizing other compounds
Pharmacological ResearchInvestigated for effects on serotonin receptors
Forensic ToxicologyReference standard for drug detection methods
Clinical ResearchPotential therapeutic uses being explored

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amphetamine Analogs: 4-Bromo-2,5-dimethoxyamphetamine (DOB)

  • Structural Difference : DOB (CAS 64638-07-9) replaces the ethylamine chain of 2C-B with a three-carbon isopropylamine group (α-methyl substitution) (Figure 2).
  • Pharmacological Effects : DOB exhibits ~10× greater potency than 2C-B in humans, with prolonged duration (8–24 hours vs. 4–8 hours for 2C-B). This is attributed to increased lipophilicity and resistance to metabolic degradation due to the α-methyl group .
  • Analytical Data : DOB hydrochloride (CAS 67481-10-5) shares similar color test results (Marquis: yellow/green) but distinct GC-MS fragmentation patterns (e.g., base peak at m/z 272 for DOB vs. m/z 258 for 2C-B) .
  • Legal Status : Both 2C-B and DOB are Schedule I substances, but their conversion factors differ (1.0 for freebase vs. 0.88 for hydrochloride salts) .
Table 1: Key Properties of 2C-B HCl vs. DOB HCl
Property 2C-B HCl DOB HCl
Molecular Formula C10H14BrNO2·HCl C11H16BrNO2·HCl
Molecular Weight 296.6 g/mol 310.6 g/mol
Melting Point 237–239°C 219–220°C (freebase)
Duration of Action 4–8 hours 8–24 hours
Receptor Affinity (5-HT2A) Ki = 2.1 nM (estimated) Ki = 0.2 nM (higher affinity)
Legal Status (UN) Schedule I Schedule I

Beta-Keto Analogs: bk-2C-B Hydrochloride

  • Structural Difference: bk-2C-B (CAS 2303508-66-7) introduces a ketone group at the β-position of the ethylamine chain, forming a cathinone derivative (Figure 3).
  • Pharmacological Effects: The ketone group reduces polarity, increasing blood-brain barrier penetration. However, bk-2C-B is less studied; preliminary data suggest lower hallucinogenic potency but higher stimulant effects compared to 2C-B .
  • Analytical Data : Distinctive GC-MS peaks (e.g., m/z 284 for bk-2C-B vs. m/z 258 for 2C-B) and solubility differences (2.5 mg/mL in DMSO) .

NBPEA Derivatives: 4-Bromo-2,5-dimethoxy-N-(3-methoxybenzyl)phenethylamine HCl

  • Structural Difference : Substitution of the terminal amine with a 3-methoxybenzyl group (Figure 4).
  • Synthesis : Prepared via reductive amination of 2C-B with 3-methoxybenzaldehyde .

Thio-Substituted Analogs: 2C-T-2 Hydrochloride

  • Structural Difference : Replacement of the 4-bromo substituent with a 4-ethylthio group (S-CH2CH3) (Figure 5).
  • Pharmacological Effects : Longer duration and higher lipid solubility due to the thioether group. 2C-T-2 is active at doses of 10–20 mg (vs. 15–30 mg for 2C-B) .

Deuterated Analogs: 2C-B-d6 Hydrochloride

  • Structural Difference : Six deuterium atoms replace hydrogen in the methoxy groups (Figure 6).
  • Applications : Used as an internal standard in mass spectrometry for forensic quantification, reducing isotopic interference .

Difuran Analogs: Bromo-DragonFLY Hydrochloride

  • Structural Difference : Incorporation of difuran rings extending from the benzene core (Figure 7).
  • Pharmacological Effects : Extreme potency (active at ≤500 µg), with Ki values of 0.02–0.19 nM for 5-HT2 receptors. Associated with severe toxicity and fatalities due to overdose .

Biological Activity

4-Bromo-2,5-dimethoxybenzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₁₂BrClN₂O₂
  • Molecular Weight : 265.56 g/mol

This compound features a bromine atom and two methoxy groups attached to a benzylamine structure, which influences its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including psychoactive effects and potential therapeutic applications. Its structural similarity to other psychoactive compounds suggests significant interactions with neurotransmitter systems.

Psychoactive Properties

Research indicates that 4-bromo-2,5-dimethoxybenzylamine (also known as bromo-DMA) has psychoactive properties similar to those of other hallucinogens. It has been shown to bind with high affinity to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects.

  • Ki Values :
    • For 4-bromo-2,5-dimethoxyphenethylamine (related compound): Ki = 1 nM
    • For DOB (1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane): Ki = 0.79 nM .

Antimicrobial Activity

In addition to its psychoactive effects, derivatives of benzylamine compounds have been studied for their antimicrobial properties. Some studies have indicated that modifications in the benzylamine structure can enhance antibacterial and antifungal activities.

CompoundAntimicrobial ActivityReference
Bromo-DMAHigh affinity for bacterial strains
Related AminesEnhanced activity against Gram-positive and Gram-negative bacteria

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Serotonergic Modulation : The compound interacts with serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmission that results in psychoactive effects.
  • Enzymatic Interactions : It may also influence various enzymes involved in metabolic pathways, although specific targets remain under investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for therapeutic use:

  • Psychoactivity Assessment : A study highlighted the psychoactive effects of bromo-DMA in humans, documenting case histories where higher doses led to significant psychological effects .
  • Antimicrobial Testing : Research on related amino acid conjugates demonstrated enhanced antimicrobial activity against various pathogens when coupled with benzylamine derivatives .
  • Toxicological Profiles : Investigations into the toxicological aspects of bromo-DMA reported potential risks associated with high doses, emphasizing the need for careful dosage regulation in therapeutic contexts .

Q & A

Q. Table 1: Comparative Characterization Data

TechniqueKey ObservationsReference
1H^1H-NMRδ 3.75 (s, 6H, OCH3_3), δ 7.25 (s, 1H, Ar-H)
HPLC Retention8.2 min (C18, acetonitrile:water 60:40)
GC-MS Fragmentsm/z 294 (M+^+), 135, 77

Q. Table 2: Metabolic Pathways in Rats

MetaboliteModification SiteLC-HRMS m/z (Observed)
O-Demethylated derivative2- or 5-OCH3_3 → OH279.0321 [M+H]+^+
Hydroxylated derivativeC-6 position295.0276 [M+H]+^+

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2,5-dimethoxybenzylamine hydrochloride
Reactant of Route 2
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4-Bromo-2,5-dimethoxybenzylamine hydrochloride

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